1-[2-(3-Chlorophenoxy)phenyl]ethan-1-one
Description
Significance and Research Rationale of the Compound Class
The diaryl ether motif, which characterizes the phenoxy-phenyl-ethanone class, is recognized as a "privileged scaffold" in the fields of medicinal chemistry and agrochemicals. researchgate.netacs.org This designation stems from the unique physicochemical properties and broad spectrum of biological activities associated with this structural core. researchgate.netacs.org Compounds featuring this scaffold have been extensively developed as agents targeting various biological pathways, leading to applications as anticancer, anti-inflammatory, antiviral, antibacterial, antimalarial, herbicidal, fungicidal, and insecticidal agents. researchgate.netacs.org
The research rationale for this compound class is based on several key structural features:
The Diaryl Ether Linkage: The oxygen bridge between the two phenyl rings provides a combination of stability and conformational flexibility, allowing the molecule to adapt its shape to fit into the binding sites of diverse biological targets. mdpi.com
The Ethanone (B97240) Moiety: The acetyl group (-COCH₃) attached to one of the phenyl rings can participate in crucial intermolecular interactions, such as hydrogen bonding, which can anchor the molecule to its target.
Aromatic Substitution: The positions and nature of substituents on the phenyl rings are critical for modulating the molecule's activity, selectivity, and pharmacokinetic properties. The presence of a chlorine atom, as in 1-[2-(3-Chlorophenoxy)phenyl]ethan-1-one, can significantly influence lipophilicity and electronic character, thereby affecting how the molecule interacts with its biological target. researchgate.net
The versatility of this scaffold makes it a valuable starting point for the design and synthesis of new therapeutic and agrochemical agents. researchgate.net
Historical Context of Phenoxy-Phenyl-Ethanone Derivatives in Chemical and Biological Research
The history of phenoxy-phenyl-ethanone derivatives is intertwined with the broader development of diaryl ether synthesis. Early synthetic efforts relied on classical methods such as the Ullmann reaction. organic-chemistry.org Over time, more efficient and versatile techniques, including palladium-catalyzed Buchwald-Hartwig and copper-promoted Chan-Lam couplings, have been developed, greatly facilitating the creation of diverse libraries of these compounds. organic-chemistry.org
Historically, the application of these compounds has evolved significantly. Initially explored for their chemical properties, their utility expanded into industrial applications, including the manufacturing of dyes and pesticides. nih.gov In the latter half of the 20th century, a growing body of research highlighted the potent biological activities of this class, leading to focused investigations in pharmacology and medicinal chemistry. nih.govpharmaguideline.com Phenoxy derivatives were identified as key components in drugs for neurological disorders, as well as in antiviral and antibacterial agents. mdpi.com This historical progression from fundamental synthesis to targeted biological application underscores the enduring importance of the phenoxy-phenyl-ethanone scaffold.
Overview of Current Research Landscape for this compound and Related Structures
Current research continues to explore the vast potential of phenoxy-phenyl-ethanone derivatives. While specific studies on this compound are not extensively documented in readily available literature, the research on closely related structures provides a clear picture of the active areas of investigation.
Synthetic Intermediates: A primary role for this class of compounds is as versatile building blocks in organic synthesis. researchgate.netnih.gov The reactive nature of the α-haloketone variants, for instance, makes them valuable precursors for constructing more complex heterocyclic molecules, which are themselves often pharmacologically active. nih.gov
Medicinal Chemistry Research: The phenoxy-phenyl core is a focal point in drug discovery. Research on related phenoxy acetamide (B32628) derivatives has identified compounds with significant anti-inflammatory, analgesic, and anticancer activities. researchgate.net For example, specific substituted phenoxy acetamides have shown potent cytotoxicity against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines. researchgate.net Other research into phenoxy acetic acid derivatives has focused on developing selective COX-2 inhibitors for anti-inflammatory therapy, with certain compounds demonstrating efficacy comparable to established drugs. nih.gov Furthermore, related 1-phenyl-2-(phenylamino) ethanone derivatives have been investigated as potential inhibitors of the MCR-1 enzyme, which confers colistin (B93849) resistance in bacteria, highlighting a possible route to overcoming antibiotic resistance. nih.gov
The following table summarizes the primary areas of current research for this compound class.
| Research Area | Focus of Investigation | Examples of Findings |
| Synthetic Chemistry | Use as precursors for complex molecules. | α-haloketone derivatives are used to synthesize heterocyclic compounds. nih.gov |
| Anti-inflammatory Agents | Development of selective enzyme inhibitors. | Phenoxy acetic acid derivatives have been identified as potent and selective COX-2 inhibitors. nih.gov |
| Anticancer Agents | Cytotoxicity against human cancer cell lines. | Substituted phenoxy acetamides show activity against breast cancer and neuroblastoma cells. researchgate.net |
| Antibacterial Agents | Overcoming antibiotic resistance. | Phenylamino ethanone structures are being explored as inhibitors of bacterial resistance enzymes like MCR-1. nih.gov |
This active and diverse research landscape indicates that phenoxy-phenyl-ethanone derivatives remain a promising and highly relevant class of compounds for developing new chemical entities to address challenges in medicine and beyond.
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(3-chlorophenoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-10(16)13-7-2-3-8-14(13)17-12-6-4-5-11(15)9-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUPHSHNOOFKBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1 2 3 Chlorophenoxy Phenyl Ethan 1 One
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis of 1-[2-(3-chlorophenoxy)phenyl]ethan-1-one reveals two primary bond disconnections that inform the most logical synthetic strategies.
C-C Bond Disconnection (Acyl Group): The bond between the acetyl group and the phenyl ring can be disconnected via a Friedel-Crafts acylation reaction. This approach identifies the key intermediate as 2-(3-chlorophenoxy)benzene (or a related diaryl ether) and an acylating agent like acetyl chloride or acetic anhydride (B1165640). This is a common and direct method for introducing the ketone functionality.
C-O Bond Disconnection (Ether Linkage): The diaryl ether bond can be disconnected through several mechanisms, such as Ullmann condensation or palladium-catalyzed coupling. This strategy points to two sets of precursors:
1-(2-halophenyl)ethan-1-one and 3-chlorophenol (B135607).
2-halophenol and 1-(3-chlorophenyl)ethan-1-one (less common due to directing effects).
Based on this analysis, the primary precursors for the synthesis of this compound are typically a substituted diaryl ether and an acetylating agent, or a substituted phenol (B47542) and a substituted acetophenone (B1666503). A practical two-step approach involves first synthesizing the diaryl ether core, followed by acylation. For instance, the synthesis of the related compound 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one proceeds by first forming 3,4'-dichlorodiphenyl ether via an etherification reaction, which is then subjected to acylation. google.com
Key Precursors:
3-Chlorophenol
1-Bromo-2-iodobenzene or 1,2-dihalobenzene
1-(2-Halophenyl)ethan-1-one (e.g., 1-(2-bromophenyl)ethanone)
2-(3-Chlorophenoxy)benzene
Acetyl chloride or Acetic anhydride
Classical and Modern Synthetic Routes to the Core Structure
The formation of the diaryl ether core is the crucial step in the synthesis of this compound. Both classical and modern methods are employed to create this C-O linkage.
The Ullmann condensation is a classical method for synthesizing diaryl ethers, involving the coupling of an aryl halide with a phenol in the presence of a copper catalyst at high temperatures. rsc.orgwikipedia.org The traditional version of this reaction often requires stoichiometric amounts of copper and harsh conditions. wikipedia.orgthermofisher.com
Reaction: 2-Halophenyl derivative + 3-Chlorophenol --(Cu catalyst, Base, High Temp)--> 2-(3-Chlorophenoxy)phenyl derivative
Modern variants have significantly improved the Ullmann reaction by incorporating ligands, which allows the reaction to proceed under milder conditions with catalytic amounts of copper. organic-chemistry.org Inexpensive ligands such as N,N-dimethylglycine, amino acids, and diols have been shown to accelerate the coupling of aryl bromides and iodides with phenols. organic-chemistry.orgacs.org The choice of base (e.g., K2CO3, Cs2CO3) and solvent also plays a critical role in the reaction's efficiency. rsc.orgarkat-usa.org For instance, a general and mild Ullmann-type synthesis can be achieved using catalytic copper(I) oxide with Cs2CO3 in acetonitrile. organic-chemistry.org A patent for a similar compound utilizes copper oxide or a cupric salt to catalyze the etherification between m-dichlorobenzene and p-chlorophenol salt. google.com
Table 1: Comparison of Ullmann Condensation Conditions
| Feature | Classical Ullmann Reaction | Modern Ullmann Reaction |
|---|---|---|
| Copper | Stoichiometric amounts | Catalytic amounts (e.g., CuI, Cu2O) |
| Temperature | High (>100°C) | Milder (as low as 90°C) organic-chemistry.org |
| Ligands | None | Often required (e.g., N,N-dimethylglycine, diols, 1,10-phenanthroline) organic-chemistry.orgacs.orgacs.org |
| Substrate Scope | Limited, often requires electron-deficient aryl halides wikipedia.org | Broader, tolerates more functional groups and sterically hindered partners organic-chemistry.orgacs.org |
| Yields | Often erratic and moderate | Generally good to excellent |
Once the diaryl ether core, 2-(3-chlorophenoxy)benzene, is formed, the acetyl group is introduced via Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves treating the arene with an acyl chloride (e.g., acetyl chloride) or an anhydride (e.g., acetic anhydride) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl3). organic-chemistry.orgchemguide.co.uk
Reaction: 2-(3-Chlorophenoxy)benzene + Acetyl Chloride/Anhydride --(AlCl3)--> this compound + HCl/Acetic Acid
The reaction proceeds through the formation of a highly reactive acylium ion intermediate, which then attacks the electron-rich phenyl ring. youtube.comkhanacademy.org The acylation of the 2-(3-chlorophenoxy)benzene intermediate is expected to be regioselective, with the acyl group adding to the ring that is not substituted with the electron-withdrawing chloro-phenoxy group. The phenoxy group is an ortho, para-director. In the synthesis of the related compound 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one, the acylation of 3,4'-dichlorodiphenyl ether is performed using acetyl chloride or acetic anhydride with AlCl3 in an organic solvent at temperatures ranging from 0°C to reflux. google.com
A key advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivated towards further substitution, which prevents polyacylation—a common issue in Friedel-Crafts alkylation. organic-chemistry.orglibretexts.org
Nucleophilic aromatic substitution (SNAr) offers an alternative pathway to the diaryl ether linkage. rsc.org This method involves the reaction of a phenoxide with an aryl halide that is "activated" by the presence of strong electron-withdrawing groups (like nitro groups) at the ortho or para positions. chemistrysteps.com
Reaction: 1-(2-Halo-5-nitrophenyl)ethan-1-one + 3-Chlorophenoxide --(Base, Solvent)--> 1-[2-(3-Chlorophenoxy)-5-nitrophenyl]ethan-1-one
For the synthesis of this compound, this approach would typically require starting with an acetophenone ring that is activated towards nucleophilic attack. For instance, reacting 1-(2-fluoro-X-phenyl)ethan-1-one (where X is a strong electron-withdrawing group) with 3-chlorophenoxide could form the desired C-O bond. The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com While this method is powerful, its application to the target molecule may be limited unless a suitable electron-withdrawing group is present on the acetophenone precursor, which would then need to be removed in a subsequent step. However, modern methods have expanded the scope of SNAr, and in some cases, the reaction can proceed without strong activating groups, particularly with highly reactive arylating agents or under specific conditions like microwave irradiation. organic-chemistry.orgacs.org
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which has been adapted for C-O bond formation to create diaryl ethers. rsc.org These methods offer significant advantages over the classical Ullmann condensation, including milder reaction conditions, lower catalyst loadings, and a broader substrate scope. acs.orgresearchgate.net
The reaction typically involves coupling an aryl halide or triflate with a phenol, catalyzed by a palladium complex with a specialized phosphine ligand. The development of bulky, electron-rich biarylphosphine ligands has been crucial for achieving high efficiency in these C-O cross-coupling reactions. acs.org
Reaction: 1-(2-Bromophenyl)ethan-1-one + 3-Chlorophenol --(Pd catalyst, Ligand, Base, Solvent)--> this compound
This approach allows for the coupling of a pre-functionalized acetophenone with 3-chlorophenol, directly forming the final product in a single step. The choice of palladium source (e.g., Pd(OAc)2, [(cinnamyl)PdCl]2), ligand, base (e.g., NaOtBu, K3PO4), and solvent are all critical parameters for optimizing the reaction. rsc.orgnih.gov
Optimization of Reaction Conditions and Yield
Optimizing the synthesis of this compound involves fine-tuning the parameters for the key bond-forming reactions to maximize yield and purity.
For Ullmann Condensation:
Catalyst System: While classic copper powder can be used, catalytic amounts of copper(I) salts like CuI or Cu2O are often more effective. organic-chemistry.org The addition of ligands like N,N-dimethylglycine or 1,10-phenanthroline can dramatically lower reaction temperatures and improve yields. organic-chemistry.orgacs.org
Base and Solvent: The choice of base is critical, with cesium carbonate (Cs2CO3) often providing superior results to potassium carbonate (K2CO3). organic-chemistry.org Solvents are typically polar and aprotic, such as DMF or NMP, although non-polar solvents like toluene (B28343) or xylene have also been used effectively in some systems. thermofisher.comarkat-usa.orgorientjchem.org
Temperature: Modern ligand-assisted Ullmann reactions can often be run at temperatures between 90-120°C, a significant improvement over the >150°C required for classical conditions. organic-chemistry.orgresearchgate.net
For Friedel-Crafts Acylation:
Catalyst: Aluminum chloride (AlCl3) is the most common and effective Lewis acid catalyst. A stoichiometric amount is typically required as it complexes with both the acylating agent and the product ketone. organic-chemistry.org
Solvent: Solvents like dichloromethane (DCM) or 1,2-dichloroethane (B1671644) are commonly used. google.comchemicalbook.com Solvent-free conditions under microwave irradiation have also been reported as a greener alternative. organic-chemistry.org
Temperature and Time: The reaction is often started at a low temperature (e.g., 0°C) during the addition of reagents to control the exothermic reaction, followed by heating to reflux to ensure completion. google.comchemguide.co.uk Reaction times can range from 1 to 10 hours. google.com
Table 2: Example of Optimized Acylation for a Related Compound
| Parameter | Condition |
|---|---|
| Reactants | 3,4'-Dichloro diphenyl ether, Acetyl Chloride |
| Catalyst | Aluminum chloride (AlCl3) |
| Solvent | Methylene dichloride |
| Temperature | Cooled to 0°C, then drip acetyl chloride solution |
| Time | ~1 hour |
| Yield | 81.0% |
Source: Based on the synthesis of 2-chloro-4-(4-chlorophenoxy)-methyl phenyl ketone as described in patent CN101434528A. google.com
For Palladium-Catalyzed Coupling:
Catalyst and Ligand: The combination of a palladium precursor like Pd(OAc)2 with a bulky biarylphosphine ligand is crucial. The ligand's structure directly influences the catalyst's reactivity. acs.org
Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or weaker bases like potassium phosphate (K3PO4) are used, depending on the substrates. rsc.org
Solvent: Anhydrous, non-polar solvents such as toluene or dioxane are typically employed. rsc.org
By carefully selecting and optimizing these synthetic routes and reaction conditions, this compound can be prepared efficiently.
Green Chemistry Approaches in Synthesis
Green chemistry principles encourage the use of methodologies that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, microwave-assisted synthesis and ionic liquid catalysis represent promising green alternatives to traditional methods.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced selectivity compared to conventional heating methods. This is due to the efficient and direct heating of the reaction mixture. For the synthesis of diaryl ethers, microwave assistance can be particularly beneficial in accelerating traditionally slow reactions like the Ullmann condensation. In a hypothetical microwave-assisted synthesis of this compound, a mixture of 2-bromoacetophenone and 3-chlorophenol could be subjected to microwave irradiation in the presence of a copper catalyst and a base. The significant reduction in reaction time, from hours to minutes, would be a key advantage.
Potential Advantages of Microwave-Assisted Synthesis:
Rapid reaction rates
Higher yields
Reduced side product formation
Improved energy efficiency
Ionic Liquid Catalysis:
Ionic liquids are salts with low melting points that can act as both solvents and catalysts in chemical reactions. Their negligible vapor pressure, high thermal stability, and ability to be recycled make them environmentally benign alternatives to volatile organic solvents. In the synthesis of this compound, an ionic liquid could be employed as the reaction medium for a copper-catalyzed Ullmann-type diaryl ether synthesis. The ionic liquid can enhance the catalytic activity of the copper species and facilitate product separation. For instance, an imidazolium-based ionic liquid could be used in the reaction between an aryl halide and a phenol.
Potential Advantages of Ionic Liquid Catalysis:
Elimination of volatile organic solvents
Catalyst and solvent recyclability
Enhanced reaction rates and selectivity
A comparative overview of hypothetical green synthesis approaches is presented in the table below.
| Method | Catalyst/Medium | Typical Reaction Time | Potential Yield | Key Green Advantage |
| Microwave-Assisted Synthesis | Copper catalyst | Minutes | High | Significant reduction in energy consumption and time |
| Ionic Liquid Catalysis | Ionic Liquid/Cu salt | Hours | High | Recyclable solvent and catalyst system |
Purification Techniques in Research Synthesis
The isolation and purification of the target compound from the reaction mixture are critical steps to obtain a product of high purity for subsequent research and analysis. Common purification techniques employed in a research laboratory setting for compounds like this compound include vacuum distillation and crystallization.
Vacuum Distillation:
For liquid products or those with moderate boiling points, vacuum distillation is a standard purification method. By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal decomposition of sensitive molecules. In the case of purifying this compound, this technique would be effective in separating it from non-volatile impurities and any remaining high-boiling solvents.
Crystallization:
Crystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent changes with temperature. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. For this compound, a suitable solvent or solvent system would be chosen based on its solubility properties to achieve high recovery of pure crystals. Solvents like ethanol or petroleum ether are often used for the crystallization of aromatic ketones.
The table below summarizes these common purification techniques.
| Technique | Principle | Applicable State | Key Advantage |
| Vacuum Distillation | Lowering of boiling point under reduced pressure | Liquid | Prevents thermal degradation of the compound |
| Crystallization | Differential solubility in a solvent with temperature | Solid | High purity of the final product |
Derivatization and Analog Synthesis of 1 2 3 Chlorophenoxy Phenyl Ethan 1 One
Strategies for Structural Modification and Diversification
The ketone group is a primary site for modification. It can be reduced to a hydroxyl group, which can then be esterified or etherified. The α-carbon to the ketone can be functionalized, for instance, through halogenation, to create reactive intermediates for further synthesis. mdpi.comresearchgate.net Another strategy involves the conversion of the ketone into various heterocyclic systems.
The two aromatic rings offer platforms for electrophilic substitution reactions. Introducing a variety of substituents, such as alkyl, aryl, or nitro groups, can significantly alter the electronic and steric properties of the molecule. rsc.org Furthermore, the ether linkage, while generally stable, can be a target for cleavage under harsh conditions, although this is a less common strategy for simple diversification. By combining these approaches, a diverse library of analogs can be generated from the 1-[2-(3-chlorophenoxy)phenyl]ethan-1-one scaffold.
Synthesis of Halogenated Analogs
The introduction of additional halogen atoms into the structure of this compound can be achieved at either the aromatic rings or the ethanone (B97240) side chain. The most common method for introducing a halogen at the α-position to the ketone is through reaction with a halogenating agent under acidic or basic conditions. mdpi.com
For instance, α-bromination of acetophenone (B1666503) derivatives can be achieved using bromine in a suitable solvent like acetic acid or diethyl ether. mdpi.com Similarly, α-chlorination can be performed using reagents like sulfuryl chloride. These α-haloketones are versatile intermediates for further synthetic transformations. nih.govwikipedia.org
Halogenation of the aromatic rings typically proceeds via electrophilic aromatic substitution. The directing effects of the existing substituents (the acetyl group and the phenoxy group) will influence the position of the incoming halogen. Due to the presence of the deactivating acetyl group and the activating, yet ortho, para-directing phenoxy group, the reaction conditions need to be carefully controlled to achieve selective halogenation. The synthesis of various halogenated analogs allows for the investigation of the impact of halogen type and position on the compound's properties. nih.gov
Table 1: Synthesis of Halogenated Analogs
| Reaction Type | Reagent | Position of Halogenation |
|---|---|---|
| α-Bromination | Bromine (Br₂) in Acetic Acid | Ethanone side chain |
| α-Chlorination | Sulfuryl chloride (SO₂Cl₂) | Ethanone side chain |
Introduction of Alkyl and Aryl Substituents
The incorporation of alkyl and aryl groups onto the this compound scaffold can be accomplished through several established synthetic methodologies. Friedel-Crafts alkylation or acylation reactions can be employed to introduce these substituents onto the aromatic rings, although the regioselectivity can be challenging to control due to the presence of multiple directing groups. fiveable.me
A more controlled approach involves the use of cross-coupling reactions. For example, if a bromo-substituted analog of the parent compound is synthesized, it can then undergo Suzuki or Stille coupling reactions with appropriate boronic acids or organostannanes to introduce a wide variety of aryl and alkyl groups. acs.org
Alternatively, the ketone moiety can be used as a handle for introducing new substituents. For instance, the Grignard reaction with an organomagnesium halide (R-MgX) can convert the ketone into a tertiary alcohol, thereby introducing an alkyl or aryl group (R). Subsequent dehydration could lead to an alkene, which can be further functionalized. Alkylation can also occur at the α-position to the carbonyl group via an enolate intermediate. researchgate.net
Table 2: Methods for Introduction of Alkyl and Aryl Substituents
| Method | Reagents | Position of Substitution |
|---|---|---|
| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid | Aromatic rings |
| Suzuki Coupling | Aryl boronic acid, Palladium catalyst | Aromatic rings (from halo-analog) |
| Grignard Reaction | Organomagnesium halide | Carbonyl carbon |
Heterocyclic Ring Incorporation (e.g., Triazole, Pyrazole, Thiazole (B1198619) Derivatives)
The ethanone moiety of this compound is a key starting point for the synthesis of various heterocyclic derivatives. A common strategy involves the initial conversion of the ketone to an α-haloketone, which is a highly reactive intermediate. nih.govwikipedia.org
Thiazole Derivatives: The Hantzsch thiazole synthesis is a well-established method for the formation of a thiazole ring. wikipedia.org This involves the reaction of an α-haloketone with a thioamide. By varying the thioamide, a range of substituted thiazoles can be prepared.
Pyrazole Derivatives: Pyrazoles can be synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) derivatives. The ethanone of the parent compound can be converted into a 1,3-dicarbonyl compound through Claisen condensation with an appropriate ester. The resulting diketone can then be cyclized with hydrazine or a substituted hydrazine to yield the corresponding pyrazole.
Triazole Derivatives: 1,2,3-Triazoles are commonly synthesized via the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) and an alkyne. To incorporate a triazole ring, the parent ketone could be modified to introduce either an azide or an alkyne functionality. For example, reduction of the ketone to an alcohol, followed by conversion to an alkyl halide, and then substitution with sodium azide would yield an azido (B1232118) derivative. This could then be reacted with an alkyne to form the triazole ring.
Table 3: Synthesis of Heterocyclic Derivatives
| Heterocycle | Key Intermediate | Key Reaction |
|---|---|---|
| Thiazole | α-Haloketone | Hantzsch Synthesis |
| Pyrazole | 1,3-Dicarbonyl compound | Condensation with hydrazine |
Stereoselective Synthesis Approaches for Chiral Analogs
The creation of chiral analogs of this compound can be approached through stereoselective modifications, primarily targeting the ethanone group.
One major strategy is the stereoselective reduction of the prochiral ketone to a chiral secondary alcohol. This can be achieved using a variety of chiral reducing agents or catalytic systems. nih.govwikipedia.orgnih.gov For example, the use of chiral oxazaborolidine catalysts (CBS reduction) with a borane (B79455) source can afford high enantiomeric excess of one of the alcohol enantiomers. mdpi.com Biocatalytic reductions using enzymes or whole microorganisms are also a powerful tool for achieving high stereoselectivity. nih.gov
Another approach is the stereoselective alkylation of the α-carbon. This involves the formation of an enolate, which is then reacted with an alkylating agent. quimicaorganica.orgfiveable.me The stereochemical outcome can be controlled by using a chiral base, a chiral auxiliary attached to the molecule, or a chiral ligand on the metal counterion of the enolate. acs.orgnumberanalytics.com This allows for the introduction of an alkyl group at the α-position with a specific stereochemistry. These chiral building blocks can then be used to synthesize more complex chiral derivatives. A patent describes a method for the stereospecific reduction of a similar 2-halo-1-(substituted phenyl)ethanone using microorganisms to produce a chiral halo-alcohol, which can then be cyclized to a chiral epoxide. google.com
Table 4: Approaches for Stereoselective Synthesis
| Approach | Target | Method |
|---|---|---|
| Stereoselective Reduction | Chiral Alcohol | Chiral reducing agents (e.g., CBS catalyst), Biocatalysis |
Computational Chemistry and in Silico Approaches in the Study of 1 2 3 Chlorophenoxy Phenyl Ethan 1 One
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. northwestern.edu For 1-[2-(3-Chlorophenoxy)phenyl]ethan-1-one, these calculations can reveal details about its geometry, orbital energies, and charge distribution.
Density Functional Theory (DFT) is a common method for such analyses. A typical study would involve optimizing the geometry of the molecule to find its most stable conformation. Subsequent calculations on this optimized structure can yield valuable electronic parameters.
Key Electronic Properties (Hypothetical Data):
HOMO (Highest Occupied Molecular Orbital) Energy: This relates to the molecule's ability to donate electrons. A lower HOMO energy suggests a lower propensity for electron donation.
LUMO (Lowest Unoccupied Molecular Orbital) Energy: This relates to the molecule's ability to accept electrons. A lower LUMO energy indicates a greater electron-accepting capability.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability.
Table 1: Hypothetical Quantum Chemical Properties of this compound
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capacity |
| LUMO Energy | -1.2 eV | Electron-accepting capacity |
| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |
| Dipole Moment | 2.8 D | Polarity and intermolecular interactions |
These values help in understanding the molecule's reactivity hotspots and its potential to engage in various chemical reactions.
Molecular Docking and Protein-Ligand Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org This is particularly useful in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.gov
The initial step in a docking study is to identify potential protein targets. This can be done through various methods, including searching databases for proteins with binding sites that are structurally similar to known targets of analogous compounds. For a compound like this compound, which has a diaryl ether structure, potential targets could include enzymes involved in inflammatory pathways or cell signaling, such as cyclooxygenases (COX) or certain kinases. biotech-asia.org
Once a target is selected, molecular docking simulations are performed to predict the binding pose of this compound within the active site of the protein. The simulation software calculates a docking score, which estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction. nih.gov
Analysis of the docked complex reveals the specific interactions that stabilize the binding, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net For instance, the chlorophenoxy group might form hydrophobic interactions in a nonpolar pocket of the binding site, while the acetyl group could act as a hydrogen bond acceptor.
Table 2: Hypothetical Molecular Docking Results against a Kinase Target
| Parameter | Value/Description |
|---|---|
| Docking Score | -8.5 kcal/mol |
| Key Interacting Residues | |
| Hydrogen Bonds | Gln78, Asp145 |
| Hydrophobic Interactions | Leu22, Val30, Ala50, Ile130 |
| Pi-Pi Stacking | Phe80 with the 3-chlorophenyl ring |
These predictions provide a structural basis for the molecule's potential biological activity and can guide the design of more potent analogs. nih.gov
Molecular Dynamics Simulations for Conformational Analysis
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the protein-ligand complex over time. nih.gov MD simulations track the movements of atoms and molecules by solving Newton's equations of motion, thus simulating the flexibility of both the ligand and the protein. mpg.destanford.edu
An MD simulation of the this compound-protein complex would reveal the stability of the predicted binding pose. Key analyses include calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable RMSD suggests that the binding pose is maintained. nih.gov Additionally, MD simulations can uncover different conformational states of the molecule that may be relevant for its activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.gov To build a QSAR model for analogs of this compound, a dataset of structurally similar compounds with known activities against a specific target would be required. researchgate.net
Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods like multiple linear regression or machine learning algorithms are then used to create an equation that correlates these descriptors with the observed activity. youtube.com
A hypothetical QSAR equation might look like: Biological Activity = c0 + c1(LogP) + c2(Dipole Moment) - c3*(Molecular Weight)
Such a model, once validated, can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates. youtube.com
Cheminformatics and Virtual Screening Techniques
Cheminformatics involves the use of computational methods to analyze large chemical datasets. nih.gov Virtual screening is a key application of cheminformatics where large libraries of chemical compounds are computationally screened against a biological target to identify potential hits. nih.govresearchgate.net
If this compound were identified as a hit compound, cheminformatics tools could be used to search for commercially available or synthetically accessible analogs with improved properties. This is often done by searching for compounds with a high degree of structural similarity. Furthermore, virtual screening techniques, such as high-throughput docking, could be employed to screen millions of compounds against the identified target to discover novel chemical scaffolds with similar predicted activity. physchemres.org
Based on a comprehensive search of scientific literature, there is no available public data regarding the specific in vitro biological activity and mechanistic investigations of the chemical compound this compound. Research that would fulfill the detailed requirements of the requested article—including enzyme inhibition studies, receptor binding assays, and protein-ligand interaction analysis for this specific molecule—does not appear to have been published in accessible databases.
Searches for the compound by its name and CAS number (139233-31-9) did not yield any studies detailing its interactions with enzyme targets, its receptor binding profile, or direct analysis of its binding thermodynamics. While there is research on structurally related compounds, such as other substituted chlorophenoxy phenyl ethanones, this information cannot be attributed to this compound due to the high specificity of structure-activity relationships in pharmacology.
Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables as requested in the outline.
In Vitro Biological Activity and Mechanistic Investigations of 1 2 3 Chlorophenoxy Phenyl Ethan 1 One
Cellular Assays for Investigating Biological Responses (e.g., cell viability, proliferation, apoptosis in in vitro systems)
No studies were identified that have evaluated the effects of 1-[2-(3-Chlorophenoxy)phenyl]ethan-1-one on cell viability, proliferation, or apoptosis in any in vitro system. Therefore, no data tables or research findings can be presented for this section.
Structure-Activity Relationship (SAR) Studies for Biological Targets
There is no available literature detailing structure-activity relationship studies for this compound against any biological target.
Influence of Substituent Effects on Biological Activity
Without primary biological activity data, no analysis of the influence of its specific substituents (the 3-chloro group on the phenoxy ring and the ortho-positioning of the phenoxy group on the phenyl ethanone (B97240) moiety) can be discussed.
Positional Isomerism and Stereochemical Impact on Potency
No research has been published comparing the biological potency of this compound with its positional isomers (e.g., 1-[3-(3-chlorophenoxy)phenyl]ethan-1-one or 1-[4-(3-chlorophenoxy)phenyl]ethan-1-one) or its stereoisomers, should any exist. Consequently, its stereochemical impact on potency remains uninvestigated.
Investigation of Molecular Mechanisms Underlying Observed Effects
As no biological effects have been documented in the scientific literature for this compound, there have been no subsequent investigations into the molecular mechanisms that would underlie such activities.
Metabolic Pathways and Biotransformation of 1 2 3 Chlorophenoxy Phenyl Ethan 1 One in in Vitro Systems
In Vitro Metabolic Stability Studies (e.g., liver microsomes, hepatocytes)
The metabolic stability of a new chemical entity is a critical parameter assessed during drug development. It measures the susceptibility of a compound to biotransformation by drug-metabolizing enzymes. These studies are typically conducted using hepatocytes or liver microsomes from various species, including humans, to predict in vivo hepatic clearance. thermofisher.comspringernature.com
Hepatocytes are considered a gold-standard in vitro model as they contain a full complement of both phase I and phase II metabolizing enzymes. bioduro.com In a typical assay, the compound is incubated with a suspension of cryopreserved hepatocytes, and samples are taken at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes). thermofisher.combioduro.com The concentration of the parent compound is measured over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.com From the rate of disappearance of the parent compound, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. bioduro.com
Interactive Table 1: Representative Data from an In Vitro Metabolic Stability Assay in Human Hepatocytes
Note: The following data are illustrative and represent typical results from such an experiment, as specific data for 1-[2-(3-Chlorophenoxy)phenyl]ethan-1-one are not publicly available.
| Time (minutes) | % Parent Compound Remaining |
| 0 | 100 |
| 15 | 85 |
| 30 | 72 |
| 60 | 51 |
| 90 | 36 |
| 120 | 25 |
Calculated Parameters:
t½ (Half-life): 65 minutes
CLint (Intrinsic Clearance): 53.3 µL/min/10⁶ cells
Identification and Characterization of Metabolites using Advanced Analytical Techniques
Identifying the metabolic products of a compound is essential for understanding its clearance pathways and identifying any potentially active or reactive metabolites. Modern drug discovery relies on high-throughput, integrated assays that can simultaneously assess metabolic stability and profile metabolites. researchgate.netnih.gov
The standard workflow involves incubating the parent compound with hepatocytes or microsomes, followed by sample quenching and analysis using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS). nih.govnih.gov The high-resolution capability allows for the determination of the accurate mass of potential metabolites, from which their elemental composition can be deduced. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information that, when compared to the fragmentation pattern of the parent compound, helps to pinpoint the site of metabolic modification. nih.gov Software tools can automate the screening of chromatograms for expected mass shifts corresponding to common biotransformations. nih.gov
For the compound this compound, several metabolic pathways can be predicted based on its structure:
Phase I Reactions:
Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to either of the phenyl rings.
Ether Cleavage (O-dealkylation): Scission of the ether bond, leading to the formation of a phenol (B47542) and a substituted phenyl ethanone (B97240) derivative. nih.govnih.gov
Ketone Reduction: Reduction of the ethanone carbonyl group to a secondary alcohol.
Phase II Reactions:
Glucuronidation: Conjugation of a glucuronic acid molecule to a hydroxyl group introduced during Phase I metabolism, significantly increasing water solubility for excretion. wikipedia.org
Table 2: Predicted Phase I and Phase II Metabolites of this compound
| Biotransformation | Description | Predicted Metabolite Structure |
| Phase I | ||
| Aromatic Hydroxylation | Addition of -OH group to a phenyl ring | Hydroxylated this compound |
| Ether Cleavage | Cleavage of the C-O-C ether bond | 3-Chlorophenol (B135607) and 1-(2-Hydroxyphenyl)ethan-1-one |
| Ketone Reduction | Reduction of C=O to CH-OH | 1-[2-(3-Chlorophenoxy)phenyl]ethan-1-ol |
| Phase II | ||
| Glucuronidation | Conjugation of glucuronic acid to a hydroxylated metabolite | Hydroxy-1-[2-(3-Chlorophenoxy)phenyl]ethan-1-one glucuronide |
Enzymatic Reactions Involved in Biotransformation (e.g., cytochrome P450, UGT)
The biotransformation of xenobiotics is primarily catalyzed by two superfamilies of enzymes: Cytochrome P450 (CYP) for Phase I reactions and UDP-glucuronosyltransferases (UGTs) for Phase II reactions.
Cytochrome P450 (CYP) Enzymes: CYPs are the principal enzymes involved in the oxidative metabolism of most drugs. nih.govmdpi.com For a substrate like this compound, CYP enzymes would be responsible for the initial oxidative modifications. The most common reactions catalyzed by CYPs are hydroxylations. researchgate.net Aromatic hydroxylation could occur on either the chlorophenoxy ring or the phenyl ethanone ring. Another potential CYP-mediated reaction is O-dealkylation, which involves the cleavage of the ether linkage. nih.gov The specific CYP isoforms responsible for these reactions (e.g., CYP3A4, CYP2C9, CYP2D6) can be identified through reaction phenotyping studies using specific chemical inhibitors or recombinant human CYP enzymes. solvobiotech.com
UDP-glucuronosyltransferase (UGT) Enzymes: Following the introduction of a hydroxyl group by CYP enzymes, the resulting phenolic or alcoholic metabolites can undergo Phase II conjugation. Glucuronidation, catalyzed by UGTs, is a major pathway that attaches a hydrophilic glucuronic acid moiety to the metabolite. wikipedia.org This process renders the metabolite more water-soluble, facilitating its elimination from the body via urine or bile. wikipedia.org
Stereoselective Metabolism (if applicable)
The parent compound, this compound, is achiral and does not have any stereocenters. However, stereoselectivity can become relevant during its metabolism. If the ethanone (ketone) group is reduced to a secondary alcohol by carbonyl reductases, a new chiral center is created at the carbinol carbon, resulting in the formation of (R)- and (S)-1-[2-(3-Chlorophenoxy)phenyl]ethan-1-ol.
The enzymatic reduction of ketones is often stereoselective, meaning that one enantiomer may be produced in excess of the other. For example, studies on the biotransformation of the structurally related compound acetophenone (B1666503) have shown that microorganisms can produce 1-phenylethanol with high enantiomeric excess. researchgate.net Therefore, it is plausible that the metabolic reduction of this compound in in vitro systems could yield a non-racemic mixture of its alcohol metabolites.
Implications of Metabolic Pathways for Compound Design in Research
Understanding the metabolic pathways of a lead compound is fundamental for its optimization in drug discovery. nih.gov If in vitro studies were to reveal that this compound is rapidly metabolized (i.e., has a short half-life and high intrinsic clearance), medicinal chemists would aim to improve its metabolic stability.
Knowledge of the primary "metabolic hotspots" guides this process. For instance:
Blocking Hydroxylation: If aromatic hydroxylation at a specific position is identified as the main clearance pathway, chemists might introduce a metabolically robust substituent, such as a fluorine atom, at that position to block the enzymatic attack.
Modifying Labile Linkers: If ether cleavage proves to be a significant metabolic route, the diaryl ether linkage could be replaced with a more stable bioisostere, such as an amide or a carbon-carbon bond, to prevent this biotransformation.
Improving Enzyme Resistance: If ketone reduction leads to rapid subsequent clearance or unwanted pharmacology, the ethanone moiety could be altered to be less susceptible to carbonyl reductases.
By systematically identifying and addressing metabolic liabilities, researchers can design analogues with improved pharmacokinetic profiles, such as longer half-lives and better oral bioavailability, thereby increasing the likelihood of developing a successful drug candidate. researchgate.net
Advanced Analytical and Spectroscopic Characterization Techniques in Research on 1 2 3 Chlorophenoxy Phenyl Ethan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-[2-(3-Chlorophenoxy)phenyl]ethan-1-one, providing precise information about the hydrogen (¹H) and carbon-¹³ (¹³C) atomic environments within the molecule.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, is fundamental in identifying the different types of protons and carbons and their chemical environments. In ¹H NMR, the chemical shifts, signal integrations, and coupling patterns reveal the number of protons on adjacent carbons. For instance, the methyl protons of the ethanone (B97240) group typically appear as a singlet, while the aromatic protons exhibit complex splitting patterns due to their various electronic environments and couplings with neighboring protons.
¹³C NMR spectroscopy complements ¹H NMR by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbon of the ketone group is typically observed at a characteristic downfield shift. The chemical shifts of the aromatic carbons are influenced by the positions of the chloro and phenoxy substituents, providing key data for confirming the substitution pattern of the phenyl rings.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish connectivity between atoms. COSY experiments reveal proton-proton couplings, helping to trace the connectivity within the aromatic spin systems. HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of proton and carbon signals. More advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can identify longer-range (2-3 bond) couplings between protons and carbons, which is crucial for confirming the connection between the ethanone group and the substituted phenyl ring, as well as the ether linkage.
While less common for routine analysis, solid-state NMR (ssNMR) could be utilized to study the compound in its crystalline form, providing information about molecular packing and conformational differences that may exist between the solid and solution states.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | 2.0 - 2.5 | 25 - 35 |
| Aromatic (Ar-H) | 6.8 - 8.0 | 115 - 160 |
| Carbonyl (C=O) | - | 195 - 205 |
Note: These are general predicted ranges and actual values can vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of this compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the compound's molecular weight, allowing for the determination of its elemental composition. This is critical for confirming the molecular formula, C₁₄H₁₁ClO₂. The presence of the chlorine atom is readily identified by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl, with an approximate intensity ratio of 3:1.
Electron Ionization (EI) is a common MS technique that subjects the molecule to high energy, leading to fragmentation. The resulting mass spectrum displays a pattern of fragment ions that can be pieced together to deduce the structure of the original molecule. Key fragmentation pathways for this compound would likely involve cleavage of the bond between the acetyl group and the phenyl ring, as well as fragmentation of the ether linkage.
Tandem Mass Spectrometry (MS/MS) is particularly useful for identifying metabolites of the compound. In a typical MS/MS experiment, a specific ion (the parent ion) is selected, fragmented, and the resulting daughter ions are analyzed. This technique allows for the structural elucidation of metabolites by comparing their fragmentation patterns to that of the parent compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.
IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. Key characteristic absorption bands for this compound include:
A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.
Absorptions in the 1400-1600 cm⁻¹ region due to C=C stretching vibrations within the aromatic rings.
C-O-C stretching vibrations of the ether linkage, typically appearing in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.
C-Cl stretching vibrations, which are usually found in the 600-800 cm⁻¹ region.
C-H stretching vibrations of the methyl group and aromatic rings above 3000 cm⁻¹.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While the C=O stretch is also observable in Raman spectra, non-polar bonds and symmetric vibrations often give stronger signals. The aromatic ring vibrations and the C-Cl stretch are typically well-defined in the Raman spectrum.
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Ketone (C=O) | Stretch | 1680 - 1700 |
| Aromatic (C=C) | Stretch | 1400 - 1600 |
| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1300 |
| Ether (C-O-C) | Symmetric Stretch | 1000 - 1100 |
| Chloroalkane (C-Cl) | Stretch | 600 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination in Research
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within this compound and can be a valuable tool for quantitative analysis. The molecule contains chromophores, namely the phenyl rings and the carbonyl group, which absorb UV radiation, leading to the promotion of electrons to higher energy molecular orbitals.
In a research setting, UV-Vis spectroscopy can be used to determine the concentration of the compound in a solution by applying the Beer-Lambert Law, provided a calibration curve is established. This is particularly useful for monitoring reaction kinetics or for quantifying the compound in various assays.
X-ray Crystallography for Solid-State Structure Determination of the Compound and Its Complexes
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound and its potential complexes. This technique requires a single, high-quality crystal of the compound.
By diffracting a beam of X-rays, the crystal provides a pattern of reflections that can be mathematically analyzed to generate an electron density map of the molecule. This map reveals the exact positions of each atom, allowing for the determination of bond lengths, bond angles, and torsion angles.
The resulting crystal structure would provide invaluable information about the conformation of the molecule, including the dihedral angle between the two phenyl rings and the orientation of the acetyl group. It would also reveal details about intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the packing of the molecules in the crystal lattice. Furthermore, if the compound forms complexes with other molecules, X-ray crystallography can elucidate the nature of these interactions and the geometry of the complex.
Chromatographic Techniques for Purity Assessment and Separation of Analogs
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or structurally similar analogs.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity determination. A solution of the compound is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. A UV detector is commonly used to monitor the eluting compounds, and the purity is determined by the relative area of the peak corresponding to the target compound. Different column chemistries (e.g., C18, C8) and mobile phase compositions can be optimized for the best separation.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. In GC, the compound is vaporized and separated in a gaseous mobile phase as it passes through a capillary column. The separated components then enter a mass spectrometer, which provides both identification based on the mass spectrum and quantification. GC-MS is highly effective for separating and identifying closely related analogs and impurities.
An exploration of the future research and development landscape for the chemical compound this compound reveals significant potential across various scientific domains. While specific published research on this particular molecule is not extensive, its structural motifs, featuring a diaryl ether linkage and a ketone group, place it within a class of compounds with known biological relevance and synthetic versatility. Future investigations are likely to focus on harnessing modern chemical, biological, and computational tools to unlock its full potential.
Q & A
Q. What are the established synthetic methodologies for 1-[2-(3-Chlorophenoxy)phenyl]ethan-1-one?
The synthesis typically involves nucleophilic aromatic substitution or Friedel-Crafts acylation. For example:
- Stepwise synthesis : React 2-(3-chlorophenoxy)benzaldehyde with a methylating agent (e.g., methyl magnesium bromide) under anhydrous conditions, followed by oxidation to the ketone using Jones reagent .
- Alternative route : Utilize a Williamson ether synthesis between 3-chlorophenol and 2-bromoacetophenone in the presence of K₂CO₃ as a base, refluxed in ethanol for 6–8 hours (monitored by TLC) .
Q. What characterization techniques are critical for confirming the structure of this compound?
Key methods include:
- Spectroscopy :
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., orthorhombic or triclinic systems observed in related ethanone derivatives) .
- Mass spectrometry (LC-MS/HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 262.05 for C₁₄H₁₁ClO₂) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst screening : Test Lewis acids (e.g., AlCl₃) in Friedel-Crafts reactions or phase-transfer catalysts for ether formation .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus ethanol; higher dielectric constants may enhance nucleophilic substitution kinetics .
- Temperature control : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours under conventional reflux) .
Q. What computational approaches are used to predict/reactivity or interactions of this compound?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic aromatic substitution sites .
- Molecular docking : Screen against biological targets (e.g., cytochrome P450 enzymes) to assess metabolic stability or toxicity .
- ADMET prediction : Use QSPR models to estimate logP (2.8–3.2), solubility (<1 mg/mL), and BBB permeability .
Q. How should researchers address contradictory spectral or crystallographic data?
- Cross-validation : Compare experimental NMR/X-ray data with computed spectra (e.g., using Gaussian or ORCA) to resolve ambiguities .
- Polymorphism studies : Analyze recrystallization solvents (ethanol vs. acetone) to identify stable polymorphs .
- Isotopic labeling : Use ¹³C-labeled acetyl groups to distinguish overlapping signals in crowded spectra .
Q. What safety protocols are essential for handling this compound?
- Hazard mitigation : Use PPE (gloves, goggles) and fume hoods due to acute toxicity (GHS Category 4 for oral/skin exposure) .
- Waste disposal : Neutralize acidic byproducts before incineration to prevent Cl⁻ release .
- Storage : Keep in amber vials under inert gas (N₂/Ar) to prevent oxidation of the acetyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
